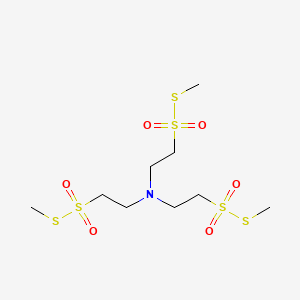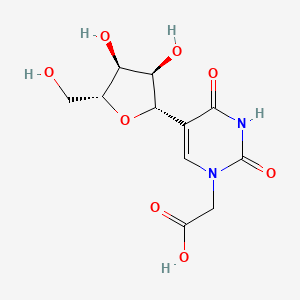
Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate is a pyrimidine derivative with significant potential in various scientific fields. This compound is characterized by its pyrimidine ring substituted with amino and dichloro groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate typically involves the reaction of 2,4,6-trichloropyrimidine with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the amino and ethyl ester groups .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by different nucleophiles, such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, which can be further functionalized to create a wide range of bioactive molecules .
Scientific Research Applications
Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and dichloro groups on the pyrimidine ring allow it to form strong interactions with active sites, inhibiting the function of target proteins and disrupting biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of Ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate.
Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and ester groups makes it a versatile intermediate for further functionalization and application in various fields .
Properties
Molecular Formula |
C8H9Cl2N3O2 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
ethyl 2-(4-amino-2,6-dichloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H9Cl2N3O2/c1-2-15-5(14)3-4-6(9)12-8(10)13-7(4)11/h2-3H2,1H3,(H2,11,12,13) |
InChI Key |
FHWHLKSLYIPNEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(N=C1Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{6-[(2,3-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354160.png)


![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13354170.png)

![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)



![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)
![6-(4-Bromophenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354221.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354225.png)
![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
